
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C18H18N4O4S and a molecular weight of 386.43
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the dihydrobenzofuran moiety. This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the pyrazine ring can be accomplished using Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Pyrazine derivatives: These compounds are often used in the development of pharmaceuticals due to their diverse biological activities.
Uniqueness
What sets 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c19-11-16-18(21-7-6-20-16)26-14-2-1-8-22(12-14)27(23,24)15-3-4-17-13(10-15)5-9-25-17/h3-4,6-7,10,14H,1-2,5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZIXDGZNUVDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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